Benzene, tribromomethoxy-

Description

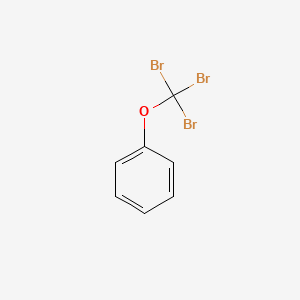

"Benzene, tribromomethoxy-" (systematic IUPAC name pending confirmation) is a hypothetical brominated and methoxylated aromatic compound. Based on its name, it likely consists of a benzene ring substituted with three bromine atoms and one methoxy (-OCH₃) group. The exact positions of these substituents are unspecified, but common configurations could include 1,2,3-tribromo-4-methoxybenzene or 1,3,5-tribromo-2-methoxybenzene. Bromine atoms are electron-withdrawing groups, while the methoxy group is electron-donating, creating a complex electronic environment that influences reactivity, solubility, and stability.

Properties

CAS No. |

63244-76-8 |

|---|---|

Molecular Formula |

C7H5Br3O |

Molecular Weight |

344.83 g/mol |

IUPAC Name |

tribromomethoxybenzene |

InChI |

InChI=1S/C7H5Br3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H |

InChI Key |

QCIWPAJGVAANGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, tribromomethoxy- typically involves the bromination of methoxybenzene (anisole). The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms replace hydrogen atoms on the benzene ring.

Industrial Production Methods: Industrial production of benzene, tribromomethoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Benzene, tribromomethoxy- undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other substituents.

Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction Reactions: Reduction of benzene, tribromomethoxy- can lead to the removal of bromine atoms, forming less brominated derivatives.

Common Reagents and Conditions:

Substitution: Reagents like chlorine (Cl2) or nitric acid (HNO3) in the presence of catalysts such as iron chloride (FeCl3) or sulfuric acid (H2SO4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.

Major Products:

Substitution: Formation of chlorinated or nitrated derivatives.

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of less brominated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

Benzene, tribromomethoxy- has diverse applications across several domains:

1. Chemistry

- Synthesis of Ligands : It serves as a key component in the synthesis of various ligands used in coordination chemistry.

- Dendrimeric Monomers : The compound acts as a cross-linker in the preparation of dendrimers, which are branched macromolecules with potential applications in drug delivery and materials science.

2. Biology

- Biomaterials : It is utilized as a cross-linker in the development of biomaterials for medical applications. The ability to form stable covalent bonds enhances the mechanical properties and biocompatibility of these materials.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacteria and fungi.

3. Medicine

- Drug Delivery Systems : Benzene, tribromomethoxy- is explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

- Anticancer Research : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

4. Industry

- Proton Exchange Membranes (PEMs) : It finds application in the fabrication of PEMs for fuel cells, where its cross-linking ability contributes to the performance and durability of the membranes.

The biological activity of benzene, tribromomethoxy- has been extensively studied:

Antimicrobial Properties

Research has shown that benzene, tribromomethoxy- displays notable effectiveness against various microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

In vitro studies have demonstrated its cytotoxic effects on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

The mechanisms underlying these effects include:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.

- DNA Damage : Causes DNA strand breaks contributing to cytotoxicity.

- Enzyme Inhibition : Disrupts cellular metabolism by inhibiting key enzymes.

Case Studies

Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of benzene, tribromomethoxy- against skin infections caused by antibiotic-resistant strains. Results indicated a significant reduction in infection rates, suggesting its potential as an alternative therapeutic agent.

Cytotoxicity in Cancer Research : Laboratory studies investigated the effects of benzene, tribromomethoxy- on breast cancer cells. Findings revealed decreased cell viability and increased markers of apoptosis, supporting its role in cancer therapy.

Mechanism of Action

The mechanism of action of benzene, tribromomethoxy- involves its interaction with molecular targets through electrophilic substitution and other chemical reactions. The bromine atoms and methoxy group influence the reactivity and stability of the compound, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Methoxy groups enhance ring reactivity via electron donation, while bromine atoms reduce it through electron withdrawal. The interplay between these groups in "Benzene, tribromomethoxy-" would create regioselectivity challenges in synthesis or derivatization .

- Trifluoromethoxy (OCF₃) in demonstrates how strong EWGs can override methoxy’s activating effects, a contrast to bromine’s moderate deactivation .

Physical Properties

Biological Activity

Benzene, tribromomethoxy- (also known as 1,3,5-Tris(bromomethyl)benzene) is a brominated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound based on diverse research findings.

Chemical Structure and Synthesis

Benzene, tribromomethoxy- has the molecular formula C9H9Br3. Its structure consists of a benzene ring with three bromomethyl groups attached at the 1, 3, and 5 positions. The synthesis of this compound typically involves bromination reactions of benzene derivatives or can be achieved through Friedel-Crafts alkylation methods.

Antimicrobial Properties

Research has indicated that tribromomethoxy compounds exhibit significant antimicrobial activity. A study on similar benzene derivatives demonstrated that certain analogs showed promising antibacterial and antifungal properties against various pathogens. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness, with some compounds displaying activity comparable to standard antibiotics .

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Benzene, tribromomethoxy | 0.01 - 0.05 | Antibacterial |

| Other brominated analogs | 0.05 - 0.1 | Antifungal |

The biological mechanisms through which tribromomethoxy exerts its effects may involve:

- Reactive Oxygen Species (ROS) Generation : Brominated compounds can generate ROS, leading to oxidative stress in cells.

- Interference with Cellular Signaling : These compounds may disrupt normal cellular signaling pathways, potentially leading to apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various brominated compounds including tribromomethoxy. Results indicated effective inhibition of Gram-positive and Gram-negative bacteria at low concentrations.

- Carcinogenic Risk Assessment : Epidemiological studies have linked exposure to brominated aromatic compounds with increased cancer risk. A comprehensive review highlighted the need for further investigation into the long-term effects of these compounds on human health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.